3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline
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Overview
Description
3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline is a novel bipolar molecule that has garnered significant attention in the field of organic electronics, particularly for its application in phosphorescent organic light-emitting devices (OLEDs). This compound is known for its high thermal stability and excellent electron-transporting properties, making it an ideal candidate for use in advanced electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-(9H-carbazol-9-yl)phenylboronic acid: This is achieved by reacting carbazole with phenylboronic acid in the presence of a palladium catalyst.
Suzuki Coupling Reaction: The 4-(9H-carbazol-9-yl)phenylboronic acid is then coupled with 3,8-dibromo-1,10-phenanthroline using a Suzuki coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline has a wide range of scientific research applications:
Chemistry: Used as a host material in phosphorescent OLEDs due to its excellent electron-transporting properties.
Medicine: Investigated for use in drug delivery systems and as a component in diagnostic devices.
Industry: Employed in the development of advanced electronic devices, including OLED displays and lighting.
Mechanism of Action
The mechanism of action of 3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline in OLEDs involves its role as a host material that facilitates the transfer of electrons and holes to the emitting layer. The compound’s bipolar nature allows it to efficiently transport both electrons and holes, leading to improved device performance. The molecular targets include the emitting molecules in the OLED, and the pathways involved are primarily related to charge transport and recombination .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Another compound used in OLEDs with similar electron-transporting properties.
Tris(4-carbazoyl-9-ylphenyl)amine: Known for its hole-transporting properties and used in OLEDs and organic photovoltaic devices.
Uniqueness
3,8-bis[4-(9H-carbazol-9-yl)phenyl]-1,10-phenanthroline stands out due to its bipolar nature, which allows it to transport both electrons and holes efficiently. This dual functionality enhances the performance of OLEDs by improving charge balance and reducing energy loss .
Properties
Molecular Formula |
C48H30N4 |
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Molecular Weight |
662.8 g/mol |
IUPAC Name |
3,8-bis(4-carbazol-9-ylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C48H30N4/c1-5-13-43-39(9-1)40-10-2-6-14-44(40)51(43)37-23-19-31(20-24-37)35-27-33-17-18-34-28-36(30-50-48(34)47(33)49-29-35)32-21-25-38(26-22-32)52-45-15-7-3-11-41(45)42-12-4-8-16-46(42)52/h1-30H |
InChI Key |
DJUWBDQZDWJWMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CN=C6C(=C5)C=CC7=CC(=CN=C76)C8=CC=C(C=C8)N9C1=CC=CC=C1C1=CC=CC=C19 |
Origin of Product |
United States |
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